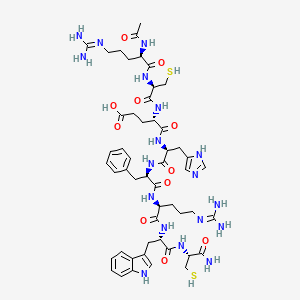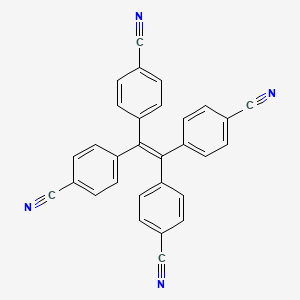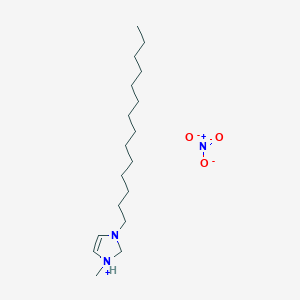
AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2
Descripción general
Descripción
The compound AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 is a cyclic peptide with a specific sequence of amino acids. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. The cyclic structure of this peptide is stabilized by a disulfide bridge between the cysteine residues, which enhances its stability and bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The disulfide bridge is formed by oxidizing the thiol groups of the cysteine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 can undergo various chemical reactions, including:
Oxidation: Formation of the disulfide bridge between cysteine residues.
Reduction: Breaking of the disulfide bridge to yield free thiol groups.
Substitution: Modification of specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Typically performed using mild oxidizing agents such as iodine or air oxidation.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of specific reagents to modify amino acid side chains, such as acylation or alkylation agents.
Major Products Formed
Oxidation: Formation of the cyclic peptide with a disulfide bridge.
Reduction: Linear peptide with free thiol groups.
Substitution: Modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential as a bioactive peptide with applications in cell signaling and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including metabolic disorders and cancer.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). The peptide binds to these receptors, triggering a cascade of intracellular signaling pathways that result in various biological effects. The disulfide bridge enhances the peptide’s stability and binding affinity, making it a potent agonist or antagonist for its target receptors.
Comparación Con Compuestos Similares
Similar Compounds
Setmelanotide: A cyclic peptide with a similar structure, used as a melanocortin receptor agonist.
Bremelanotide: Another cyclic peptide with therapeutic applications in sexual dysfunction.
NDP-MSH: A synthetic analog of alpha-melanocyte-stimulating hormone, used in research and clinical settings.
Uniqueness
AC-D-Arg-cys-glu-his-D-phe-arg-trp-cys-NH2 is unique due to its specific amino acid sequence and the presence of D-amino acids, which enhance its stability and bioactivity. The disulfide bridge further contributes to its structural integrity and functional properties, making it a valuable compound for various scientific and medical applications.
Propiedades
IUPAC Name |
(4S)-4-[[(2R)-2-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H72N18O11S2/c1-27(70)62-33(13-7-17-58-50(53)54)43(74)69-40(25-82)49(80)64-35(15-16-41(71)72)45(76)67-38(21-30-23-57-26-61-30)48(79)65-36(19-28-9-3-2-4-10-28)46(77)63-34(14-8-18-59-51(55)56)44(75)66-37(47(78)68-39(24-81)42(52)73)20-29-22-60-32-12-6-5-11-31(29)32/h2-6,9-12,22-23,26,33-40,60,81-82H,7-8,13-21,24-25H2,1H3,(H2,52,73)(H,57,61)(H,62,70)(H,63,77)(H,64,80)(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,74)(H,71,72)(H4,53,54,58)(H4,55,56,59)/t33-,34+,35+,36-,37+,38+,39+,40+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGUOZWTPYJYJW-ZSTGMXRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H72N18O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1177.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbaMate](/img/structure/B3029813.png)

![3-Bromo-8-chloropyrido[2,3-D]pyridazine](/img/structure/B3029815.png)








